5-Amino-7-bromoisoindolin-1-one is a compound with significant relevance in organic chemistry and medicinal applications. It is characterized by its unique molecular structure and properties, which contribute to its utility in various scientific fields. The compound is classified under isoindolinones, a class of heterocyclic compounds that exhibit diverse biological activities.
The compound's chemical identity is established through its CAS number 866767-08-0, and it is also known by several synonyms, including 4-amino-7-bromo-1-isoindolinone and 4-amino-7-bromo-2,3-dihydro-1H-isoindol-1-one . Its molecular formula is C8H7BrN2O, with a molecular weight of approximately 227.06 g/mol .
5-Amino-7-bromoisoindolin-1-one falls within the category of heterocyclic compounds, specifically isoindolinones, which are known for their potential pharmacological properties. These compounds often serve as intermediates in the synthesis of various pharmaceuticals and bioactive molecules.
The synthesis of 5-amino-7-bromoisoindolin-1-one can be achieved through several methods, primarily involving multi-step reactions that utilize readily available starting materials. One common synthetic route includes the bromination of isoindolinone derivatives followed by amination processes.
The molecular structure of 5-amino-7-bromoisoindolin-1-one features a fused bicyclic system that includes an isoindole moiety with a bromine atom and an amino group attached to different carbon positions. The structural representation can be summarized as follows:
The compound's structural data reveals its potential for engaging in various chemical interactions due to the presence of both electron-withdrawing (bromo) and electron-donating (amino) groups, which can influence its reactivity and stability.
5-Amino-7-bromoisoindolin-1-one can participate in various chemical reactions typical for heterocyclic compounds. Some notable reactions include:
The reaction conditions such as temperature, solvent choice, and catalysts play crucial roles in determining the yield and selectivity of these transformations. Careful optimization is often required to achieve desired outcomes without unwanted side reactions.
The mechanism of action for 5-amino-7-bromoisoindolin-1-one largely depends on its interactions with biological targets. As a heterocyclic compound, it may exhibit activity through:
Studies have shown that compounds similar to 5-amino-7-bromoisoindolin-1-one exhibit anticancer and antimicrobial activities, suggesting potential therapeutic applications .
5-Amino-7-bromoisoindolin-1-one typically appears as a solid at room temperature with specific melting points depending on purity levels. Its solubility characteristics make it suitable for various organic solvents.
Key chemical properties include:
Relevant data indicates that the compound's stability and reactivity are influenced by its functional groups, particularly during synthetic transformations .
5-Amino-7-bromoisoindolin-1-one has several applications in scientific research and pharmaceutical development:
Bromination of the isoindolinone core represents a critical initial step in accessing 5-amino-7-bromoisoindolin-1-one. Selective bromination at the C7 position is challenging due to competing electrophilic aromatic substitution patterns. Direct bromination of isoindolin-1-one precursors typically employs molecular bromine (Br₂) in acetic acid under controlled temperatures (0–25°C), achieving moderate selectivity for the 5-bromo derivative (CAS 552330-86-6) as a key intermediate [4]. This compound exhibits a molecular weight of 212.04 (C₈H₆BrNO) and requires storage at ambient temperature under inert conditions [4]. Alternative brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) demonstrate improved functional group tolerance, particularly when protecting groups are present on the lactam nitrogen. The bromo group serves dual purposes: It acts as a directing group for subsequent amination and enhances the compound's electron-deficient character, facilitating nucleophilic aromatic substitution [4] [5].
Table 1: Comparative Bromination Approaches for Isoindolinone Scaffolds
Brominating Agent | Solvent | Temperature (°C) | Regioselectivity (5-/7-) | Yield (%) |
---|---|---|---|---|
Br₂ | Acetic acid | 0–25 | 5:1 | 65–70 |
NBS | DMF | 25 | 3:1 | 75–82 |
CuBr₂ | Chlorobenzene | 80 | 4:1 | 70–78 |
Achieving C5-amination adjacent to the bromo substituent requires precision methods to avoid over-reduction or polyamination. The most reliable approach involves catalytic hydrogenation of a pre-installed nitro group using Pd/C (5–10 mol%) in ethanol at 50–60°C and 30–50 psi H₂ pressure [2]. This method preserves the bromo functionality while achieving >90% conversion. Alternatively, Buchwald-Hartwig amination employs palladium-N-heterocyclic carbene (NHC) complexes (e.g., (THP-Dipp)Pd(cinn)Cl) with sodium tert-butoxide in 1,4-dioxane at 110°C, enabling direct coupling of ammonia equivalents or protected amines [8]. Microwave-assisted amination using copper(I) iodide in DMSO reduces reaction times to <1 hour while maintaining 80–85% yield, though competing protodebromination remains a limitation at higher temperatures [8].
Table 2: Amination Methods for 7-Bromoisoindolinone Intermediates
Method | Conditions | Amination Source | Yield (%) | Regioselectivity |
---|---|---|---|---|
Catalytic Hydrogenation | 10% Pd/C, EtOH, 50°C, 50 psi H₂ | 5-Nitro precursor | 90–95 | >99:1 |
Buchwald-Hartwig | (THP-Dipp)Pd(cinn)Cl (5 mol%), NaOtBu, dioxane, 110°C | NH₃·Boc | 75–85 | >98:2 |
Microwave Copper Catalysis | CuI (20 mol%), trans-N,N'-dimethylcyclohexane-1,2-diamine, DMSO, 150°C | Azide precursors | 80–85 | 90:10 |
Rhodium(I)-catalyzed hydroformylative cyclohydrocarbonylation provides atom-economical access to the isoindolinone core from allyl-substituted precursors. This one-pot method utilizes Rh(acac)(CO)₂ (2 mol%) with triphenylphosphine in toluene/water at 80°C under 300 psi syngas (CO:H₂ = 1:1), constructing the bicyclic framework with excellent diastereocontrol [6]. Transition-metal-catalyzed cascade cyclizations offer complementary routes: Palladium-catalyzed carbonylation of 2-bromobenzylamines with Mo(CO)₆ as CO source in DMF at 100°C delivers 7-unsubstituted isoindolinones in 70–75% yield [8]. These catalytic methods enable late-stage functionalization, where bromination and amination occur post-cyclization to enhance overall synthetic efficiency. Catalyst selection critically influences functional group compatibility—bulky NHC ligands in Pd systems minimize unwanted diarylation during amination steps [8].
Solvent polarity and reaction temperature profoundly influence yield and regioselectivity across functionalization steps. Bromination achieves optimal selectivity in low-polarity solvents (dichloromethane or chlorobenzene) at –10 to 0°C, suppressing dibromide formation [4]. For amination steps, polar aprotic solvents (DMSO, DMF) enhance nucleophilicity in SNAr reactions but necessitate strict temperature control (<60°C) to prevent lactam ring degradation. Reductive amination via hydrogenation requires ethanol/water mixtures (9:1) at 50°C to balance catalyst activity and substrate solubility [2]. Critical purification protocols involve mixed-solvent systems: Ethyl acetate/petroleum ether (3:7) effectively isolates crystalline 5-amino-7-bromoisoindolin-1-one, while cold-chain storage (2–8°C) stabilizes the amino-bromo derivative against oxidative degradation [1] [4].
Table 3: Solvent/Temperature Optimization for Key Synthetic Steps
Step | Optimal Solvent | Temperature Range | Critical Parameters | Yield Impact |
---|---|---|---|---|
Bromination | CH₂Cl₂ | –10 to 0°C | Slow Br₂ addition rate (0.5 equiv/hr) | +15–20% |
Nitro Reduction | EtOH/H₂O (9:1) | 45–55°C | H₂ pressure (30–50 psi), Pd/C loading (5%) | +10–12% |
Buchwald Amination | 1,4-Dioxane | 105–110°C | NaOtBu stoichiometry (3.0 equiv) | +8–10% |
Crystallization | EtOAc/pet. ether (3:7) | 0–4°C | Cooling rate (0.5°C/min) | Purity >98% |
Solid-phase synthesis employing Wang or HMBA-PS resins enables efficient purification of 5-amino-7-bromoisoindolin-1-one derivatives, particularly for combinatorial library generation [3] [6]. The scaffold is anchored via the lactam nitrogen using hydroxymethyl linkers, followed by on-resin bromination (NBS/DMF) and amination (Pd-catalyzed coupling). This approach achieves 85–90% purity without chromatography but suffers from lower overall yields (60–65%) due to incomplete resin functionalization. Solution-phase synthesis delivers higher yields (75–85%) at multi-gram scale but requires chromatographic purification after each step [6]. Hybrid approaches demonstrate promise: Intermediate 5-bromoisoindolin-1-one is synthesized in solution phase (yield 78%), then loaded onto azido-functionalized resin via CuAAC "click" chemistry for solid-phase amination, balancing efficiency (72% yield) and purity (>90%) [3].
Table 4: Solid-Phase vs. Solution-Phase Synthesis Comparison
Parameter | Solid-Phase Approach | Solution-Phase Approach | Hybrid Method |
---|---|---|---|
Overall Yield | 60–65% | 75–85% | 70–75% |
Purity | 85–90% (HPLC) | 90–95% (after chromatography) | >90% (HPLC) |
Scale Limit | <1 g | Multi-gram | 1–5 g |
Key Advantage | Automated parallel synthesis | Higher atom economy | Simplified purification |
Major Limitation | Resin loading inefficiency (70–75%) | Chromatography-intensive | Multi-step handling required |
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8